molecular formula C3H5P B14263213 1,2-Dihydrophosphete CAS No. 132515-09-4

1,2-Dihydrophosphete

Cat. No.: B14263213
CAS No.: 132515-09-4
M. Wt: 72.05 g/mol
InChI Key: UJPZNVXMZCSJLL-UHFFFAOYSA-N
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Description

1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle characterized by a planar, partially conjugated system with two adjacent carbon atoms and one phosphorus atom in a strained ring structure . First synthesized in the 1980s via transition-metal-mediated reactions , it has gained renewed interest due to its applications in catalysis, medicinal chemistry, and materials science. The compound’s unique electronic structure arises from the interaction of the phosphorus lone pair with the π-system of the ring, enabling tunable photophysical and electrochemical properties .

Recent advances in synthesis include cobalt/rhodium-catalyzed C–H activation and phosphoryl migration, which provide atom-economical, high-yield routes to functionalized this compound oxides (e.g., yields up to 92%) . This contrasts with earlier stoichiometric methods reliant on titanium, zirconium, or tungsten complexes . The compound’s stability is enhanced by electron-withdrawing substituents (e.g., P=O or P–Au groups), which mitigate oxidation sensitivity .

Properties

CAS No.

132515-09-4

Molecular Formula

C3H5P

Molecular Weight

72.05 g/mol

IUPAC Name

1,2-dihydrophosphete

InChI

InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2

InChI Key

UJPZNVXMZCSJLL-UHFFFAOYSA-N

Canonical SMILES

C1C=CP1

Origin of Product

United States

Preparation Methods

1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized this compound derivatives, which are valuable for further applications.

Chemical Reactions Analysis

Comparison with Similar Compounds

Tables

Table 1: Photophysical Properties of Selected Derivatives
Derivative Substituent λabs (nm) λem (nm) Φf (%) TGA (°C)
3a P=O 358 456 2.0 320
3d Fluorene 400 468 12.0 375
3f Carbazole 409 483 8.5 350

Data from

Table 2: Electrochemical Properties
Derivative HOMO (eV) LUMO (eV) Oxidation Potential (V)
3a -5.3 -2.1 +1.2
3d -5.1 -2.0 +1.0
5a -5.4 -2.3 +1.4

Data from

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